molecular formula C16H24ClNO6 B5064710 [3-(4-chloro-2-methylphenoxy)propyl](3-methoxypropyl)amine oxalate

[3-(4-chloro-2-methylphenoxy)propyl](3-methoxypropyl)amine oxalate

Cat. No. B5064710
M. Wt: 361.8 g/mol
InChI Key: VBRVYGJXGKHCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-chloro-2-methylphenoxy)propylamine oxalate” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is also known by other names such as “3- (4-methoxyphenoxy)propan-1-amine”, “Roxatidine Impurity 55”, and “Pemafibrate Impurity 2” among others .


Molecular Structure Analysis

The molecular structure of this compound consists of a propylamine group attached to a 4-chloro-2-methylphenoxy group and a methoxypropyl group. The exact structure can be found in the MOL file provided in the ChemicalBook .


Physical And Chemical Properties Analysis

This compound has a melting point of 36-37 °C and a predicted boiling point of 304.4±22.0 °C. It has a predicted density of 1.040±0.06 g/cm3 and a predicted pKa of 9.45±0.10 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Safety and Hazards

This compound is classified as an irritant . Further safety and hazard information should be obtained from the appropriate Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.C2H2O4/c1-12-11-13(15)5-6-14(12)18-10-4-8-16-7-3-9-17-2;3-1(4)2(5)6/h5-6,11,16H,3-4,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVYGJXGKHCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chloro-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

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